4-(2-Amino-1-hydroxyethyl)benzene-1,2-diol

Beschreibung

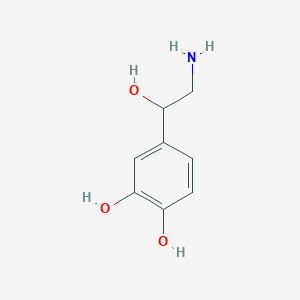

Structure

3D Structure

Eigenschaften

IUPAC Name |

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO3/c9-4-8(12)5-1-2-6(10)7(11)3-5/h1-3,8,10-12H,4,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFLSHLFXELFNJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C(CN)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20858964 | |

| Record name | (+/-)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

138-65-8, 586-17-4 | |

| Record name | (±)-Norepinephrine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=138-65-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | dl-Norepinephrine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000138658 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | dl-Arterenol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294898 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (+/-)-Norepinephrine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20858964 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (±)-4-(2-amino-1-hydroxyethyl)pyrocatechol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.853 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-Benzenediol, 4-(2-amino-1-hydroxyethyl)- | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NORADRENALINE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K294OAI79V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Historical Context of Noradrenergic System Discovery and Early Research

The journey to understanding the noradrenergic system was a multi-decade effort involving researchers from across the globe. Early in the twentieth century, Walter Cannon and his colleague Arturo Rosenblueth proposed a theory of two "sympathins," an excitatory (Sympathin E) and an inhibitory (Sympathin I), to explain the chemical mediation of nerve impulses. wikipedia.org

The pivotal moment in identifying the specific chemical messenger came in the mid-1940s. In 1945, the Swedish physiologist Ulf von Euler published the first of a series of papers establishing 4-(2-amino-1-hydroxyethyl)benzene-1,2-diol as a key neurotransmitter. wikipedia.orgacs.org He demonstrated its presence in sympathetically innervated tissues and the brain, providing strong evidence that it was the "sympathin" that Cannon and Rosenblueth had theorized about. wikipedia.org Von Euler's work, which included the discovery that norepinephrine (B1679862) is stored in intracellular vesicles and released at nerve synapses, earned him a share of the 1970 Nobel Prize in Physiology or Medicine. britannica.comnobelprize.org

Around the same time, in 1939, Hermann Blaschko and Peter Holtz independently uncovered the biosynthetic pathway for norepinephrine. wikipedia.org Subsequent research by scientists like Julius Axelrod in the 1950s further clarified its role, particularly in how its action is terminated through reuptake into nerve endings, a groundbreaking discovery that reshaped the understanding of neurotransmission. nih.gov

Role of 4 2 Amino 1 Hydroxyethyl Benzene 1,2 Diol As an Endogenous Catecholamine Neurotransmitter and Hormone

4-(2-amino-1-hydroxyethyl)benzene-1,2-diol is structurally classified as a catecholamine, featuring a catechol nucleus (a benzene (B151609) ring with two adjacent hydroxyl groups) and an amine group. britannica.comaccessscience.com It is synthesized from the amino acid tyrosine through a series of enzymatic steps. nih.govwikipedia.org Tyrosine is first converted to L-DOPA, then to dopamine (B1211576). wikipedia.org In noradrenergic neurons and the adrenal medulla, the enzyme dopamine β-hydroxylase converts dopamine into norepinephrine (B1679862). wikipedia.orgnih.gov

As a neurotransmitter, its primary production site in the brain is a small nucleus in the pons called the locus coeruleus. wikipedia.orgnih.gov From here, noradrenergic neurons project throughout the brain, influencing large areas. wikipedia.org Its release into a synapse allows it to bind to adrenergic receptors (alpha and beta types) on target cells, propagating nerve signals. britannica.comnih.gov In the peripheral nervous system, it is the principal neurotransmitter for postganglionic sympathetic fibers. nih.gov

As a hormone, it is synthesized and released directly into the bloodstream by the adrenal medulla, the inner part of the adrenal glands located atop the kidneys. everydayhealth.comclevelandclinic.org This dual function is central to the "fight-or-flight" response, a physiological reaction to perceived threats. everydayhealth.combritannica.com The general function of norepinephrine is to mobilize the brain and body for action. wikipedia.org

The table below summarizes the key physiological functions mediated by this compound.

| System/Area | Function |

| Central Nervous System | Increases arousal, alertness, and vigilance. wikipedia.org |

| Enhances the formation and retrieval of memory. wikipedia.org | |

| Focuses attention. wikipedia.org | |

| Affects the sleep-wake cycle and mood. clevelandclinic.org | |

| Cardiovascular System | Increases heart rate and the force of contraction. britannica.com |

| Constricts blood vessels, leading to increased blood pressure. britannica.com | |

| Metabolic System | Triggers the release of glucose from energy stores. britannica.com |

| Increases levels of circulating free fatty acids. britannica.com | |

| Other Bodily Functions | Increases blood flow to skeletal muscles. wikipedia.org |

| Reduces blood flow to the gastrointestinal system and inhibits its motility. wikipedia.org | |

| Dilates pupils. nih.gov |

This table is generated based on data from multiple sources. wikipedia.orgclevelandclinic.orgbritannica.comnih.gov

Significance of Noradrenergic Dysregulation in Pathophysiological States

Enzymatic Pathways of Norepinephrine Biosynthesis

The synthesis of norepinephrine is a multi-step process that begins with the amino acid phenylalanine and involves a cascade of enzymatic reactions. This pathway ensures a controlled and steady supply of norepinephrine for its diverse physiological roles. wikipedia.org

Phenylalanine Hydroxylase Activity and L-Tyrosine Conversion

The journey to norepinephrine begins with the essential amino acid L-phenylalanine, which is primarily obtained from dietary proteins. The first crucial step is the conversion of L-phenylalanine to L-tyrosine. This hydroxylation reaction is catalyzed by the enzyme phenylalanine hydroxylase (PAH) . This enzymatic process is vital for providing the necessary precursor for the subsequent steps in catecholamine synthesis.

Aromatic L-Amino Acid Decarboxylase (AADC) and L-DOPA Decarboxylation to Dopamine (B1211576)

Following its synthesis, L-DOPA is then converted into the neurotransmitter dopamine. This conversion is achieved through a decarboxylation reaction, which removes a carboxyl group from the L-DOPA molecule. The enzyme responsible for this step is Aromatic L-Amino Acid Decarboxylase (AADC) , also known as DOPA decarboxylase. nih.govwikipedia.org While AADC is essential, it is not the rate-limiting step in dopamine synthesis under normal conditions. wikipedia.org

Dopamine β-Monooxygenase (DBH) and Dopamine Hydroxylation to Norepinephrine

The penultimate step in the synthesis of norepinephrine involves the conversion of dopamine. This reaction is a hydroxylation that occurs on the beta-carbon of the dopamine molecule, resulting in the formation of norepinephrine. The enzyme that facilitates this critical transformation is dopamine β-monooxygenase (DBH) , also known as dopamine β-hydroxylase. wikipedia.orgyoutube.com This reaction takes place inside synaptic vesicles. youtube.com Ascorbic acid (Vitamin C) and copper are essential cofactors for the activity of DBH. nih.govamericanaddictioncenters.org

Phenylethanolamine N-Methyltransferase (PNMT) and Epinephrine (B1671497) Synthesis

In certain neurons and primarily in the adrenal medulla, the biosynthetic pathway can continue one step further to produce epinephrine (adrenaline). This final step involves the methylation of norepinephrine, a reaction catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT) . britannica.comwikipedia.org This enzyme transfers a methyl group from the donor molecule S-adenosyl-L-methionine to the nitrogen atom of norepinephrine, yielding epinephrine. wikipedia.org

Neuronal Storage and Vesicular Transport Mechanisms

Once synthesized, norepinephrine must be safely stored within the neuron to prevent its degradation by enzymes in the cytoplasm and to be ready for release upon neuronal stimulation. This storage is accomplished within specialized organelles called synaptic vesicles.

The transport of norepinephrine from the cytoplasm into these vesicles is an active process mediated by the vesicular monoamine transporter (VMAT) . wikipedia.orgnih.gov VMATs utilize a proton gradient across the vesicular membrane to drive the uptake of monoamines like norepinephrine into the vesicles, where it is stored in high concentrations. nih.gov This vesicular storage is crucial for maintaining a readily releasable pool of the neurotransmitter.

Release of Norepinephrine

The release of norepinephrine from sympathetic nerve terminals is a tightly regulated process initiated by the arrival of an action potential. This electrical signal depolarizes the presynaptic membrane, leading to the opening of voltage-gated calcium channels. The subsequent influx of calcium ions into the nerve terminal triggers the fusion of the norepinephrine-containing synaptic vesicles with the presynaptic membrane, a process known as exocytosis. youtube.com This fusion results in the release of norepinephrine into the synaptic cleft, the space between the neuron and the target cell. youtube.com

The release of norepinephrine is also modulated by presynaptic autoreceptors, primarily of the α2-adrenergic subtype. nih.gov When norepinephrine binds to these receptors on the same neuron from which it was released, it initiates a negative feedback loop that inhibits further norepinephrine release. nih.govnih.gov This mechanism allows for the fine-tuning of neurotransmitter levels in the synapse.

Inactivation of Noradrenaline

To ensure precise and controlled signaling, the action of norepinephrine in the synaptic cleft must be terminated promptly. This is achieved through a combination of reuptake and enzymatic degradation.

The primary mechanism for terminating the action of norepinephrine is its reuptake back into the presynaptic neuron. This process is mediated by the norepinephrine transporter (NET) , a protein located on the presynaptic membrane. wikipedia.orgnih.gov Once transported back into the neuron, norepinephrine can be repackaged into synaptic vesicles for future release or degraded by enzymes. wikipedia.org

Role of Vesicular Monoamine Transporter (VMAT) in Norepinephrine Sequestration

After its synthesis in the cytoplasm of noradrenergic neurons, noradrenaline is actively transported into synaptic vesicles for storage. wikipedia.orgyoutube.com This crucial process is mediated by the Vesicular Monoamine Transporter (VMAT). news-medical.netnih.gov VMATs are integral proteins located on the membranes of these vesicles, responsible for packaging monoamine neurotransmitters like dopamine, serotonin (B10506), and norepinephrine. nih.govresearchgate.net

There are two main isoforms of VMAT: VMAT1, found predominantly in peripheral neuroendocrine cells like the adrenal medulla, and VMAT2, which is the primary transporter in monoaminergic neurons throughout the central nervous system. proquest.comnih.gov The transporter functions as a secondary active transporter, specifically a Drug:H+ antiporter. nih.gov It utilizes a proton gradient established by a V-type ATPase on the vesicular membrane to drive the transport of noradrenaline from the cytosol into the vesicle, exchanging two protons for one molecule of the monoamine. proquest.comnih.gov

This sequestration serves two vital purposes. Firstly, it concentrates noradrenaline within the vesicles, preparing it for subsequent release into the synaptic cleft upon neuronal activation. wikipedia.orgnih.gov Secondly, it protects the neuron from the potentially damaging effects of cytoplasmic noradrenaline, which can be oxidized and generate reactive oxygen species. proquest.comoup.com By sequestering the neurotransmitter, VMAT prevents its premature degradation by cytosolic enzymes and maintains neuronal health. wikipedia.orgproquest.com

| Transporter | Location | Function | Mechanism |

| VMAT1 | Adrenal medulla, peripheral neuroendocrine cells | Packages monoamines (including norepinephrine) into large dense-core vesicles. proquest.comnih.gov | Exchanges intravesicular protons for cytosolic norepinephrine. nih.gov |

| VMAT2 | Monoaminergic neurons (CNS), sympathetic nervous system | Packages monoamines (dopamine, norepinephrine, serotonin, histamine) into synaptic vesicles. proquest.comnih.gov | Exchanges two intravesicular protons for one molecule of monoamine. proquest.com |

Mechanisms of Noradrenaline Release

The release of noradrenaline from both presynaptic nerve terminals and the adrenal medulla is a rapid, highly regulated event that initiates its effects on target cells.

Exocytosis from Presynaptic Terminals and Adrenal Medulla

The primary mechanism for noradrenaline release is exocytosis. wikipedia.orgnih.gov In sympathetic neurons, an action potential traveling down the axon depolarizes the presynaptic terminal membrane. youtube.comcvpharmacology.com This depolarization triggers the fusion of noradrenaline-containing synaptic vesicles with the presynaptic membrane, releasing their contents directly into the synaptic cleft. wikipedia.orgnih.gov Proteins such as chromogranin A and dopamine-β-hydroxylase, which are co-stored with noradrenaline in large dense-cored vesicles, are also released during this process. nih.gov

A similar process occurs in the chromaffin cells of the adrenal medulla. youtube.com Stimulation by acetylcholine (B1216132) from preganglionic sympathetic nerves leads to the depolarization of these cells. wikipedia.orgyoutube.com This causes the chromaffin granules (specialized vesicles) to fuse with the cell membrane and release their contents, primarily adrenaline and noradrenaline, into the bloodstream. youtube.comwikipedia.org From the bloodstream, noradrenaline can then act as a hormone, reaching a wide variety of tissues throughout the body. wikipedia.org

Calcium-Dependent Release Processes

The process of exocytosis is critically dependent on an influx of extracellular calcium (Ca2+). youtube.comyoutube.com The arrival of an action potential at the nerve terminal or the stimulation of adrenal chromaffin cells leads to the opening of voltage-gated calcium channels on the cell membrane. nih.govwikipedia.orgyoutube.com

This opening allows Ca2+ ions to flow rapidly into the cell, down their electrochemical gradient. nih.govnih.gov The resulting increase in intracellular Ca2+ concentration is the direct trigger for the fusion of the neurotransmitter-filled vesicles with the plasma membrane, leading to the release of noradrenaline. wikipedia.orgnih.govyoutube.com Studies have shown that in the human heart, this release is specifically triggered by Ca2+ influx through N-type calcium channels. ahajournals.org The amount of noradrenaline released is directly related to the influx of calcium; interventions that prevent this calcium influx or chelate intracellular calcium also prevent neurotransmitter release. nih.govahajournals.org

Inactivation and Catabolism of Noradrenaline

To ensure precise signaling and prevent overstimulation of receptors, the actions of noradrenaline must be terminated promptly. This is accomplished through a combination of reuptake into the presynaptic neuron and enzymatic degradation. nih.govyoutube.com

Reuptake via Norepinephrine Transporter (NET)

The primary mechanism for terminating noradrenergic signaling in the synapse is the reuptake of noradrenaline from the synaptic cleft back into the presynaptic neuron. nih.govbohrium.com This process, known as uptake 1, is mediated by the norepinephrine transporter (NET), a protein located on the plasma membrane of noradrenergic neurons. nih.govwikipedia.org

NET is a sodium-chloride (Na+/Cl−)-dependent transporter. wikipedia.orgnih.gov It utilizes the electrochemical gradients of Na+ and Cl− to drive the transport of noradrenaline against its concentration gradient from the extracellular space back into the cytosol of the neuron that released it. nih.govnih.gov The transport occurs at a fixed ratio of one molecule of noradrenaline to one sodium ion and one chloride ion. wikipedia.org Once back inside the presynaptic cell, the recaptured noradrenaline can either be repackaged into synaptic vesicles by VMAT for future release or be degraded by enzymes. wikipedia.orgyoutube.com This reuptake mechanism is highly efficient, with 50-80% of released noradrenaline being cleared from the synapse in this manner. youtube.com

Enzymatic Degradation by Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT)

Noradrenaline that is not taken back up by NET, or the portion within the presynaptic neuron that is not re-vesicularized, is inactivated through enzymatic degradation. wikipedia.orgcvpharmacology.com The two key enzymes involved in this catabolism are Monoamine Oxidase (MAO) and Catechol-O-Methyltransferase (COMT). youtube.com

Monoamine Oxidase (MAO): This enzyme is primarily located on the outer membrane of mitochondria within the presynaptic nerve terminal and other cells. youtube.comreactome.org MAO catalyzes the oxidative deamination of noradrenaline. nih.govreactome.org Specifically, MAO-A is the main isoform responsible for breaking down noradrenaline. wikipedia.org This reaction converts noradrenaline to an unstable aldehyde intermediate, 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL). nih.gov

Catechol-O-Methyltransferase (COMT): This enzyme is found in the cytoplasm of various cells, including postsynaptic neurons and glial cells, and is particularly abundant in the liver and kidneys. nih.govyoutube.comahajournals.org COMT inactivates noradrenaline by transferring a methyl group from S-adenosyl methionine to the meta-hydroxyl group of the catechol ring. youtube.comyoutube.com

Noradrenaline can be metabolized by either enzyme first. youtube.com The intermediate products are then acted upon by the other enzyme, as well as by aldehyde dehydrogenases and reductases. nih.gov The ultimate major end product of noradrenaline catabolism is vanillylmandelic acid (VMA), which is biologically inactive and excreted in the urine. wikipedia.orgcvpharmacology.comresearchgate.net

| Enzyme | Location | Action on Noradrenaline | Resulting Metabolite |

| Monoamine Oxidase (MAO) | Outer mitochondrial membrane (e.g., in presynaptic neuron) youtube.comreactome.org | Oxidative deamination nih.gov | 3,4-dihydroxyphenylglycolaldehyde (DOPEGAL) nih.gov |

| Catechol-O-Methyltransferase (COMT) | Cytoplasm (e.g., liver, kidney, postsynaptic cells) nih.govyoutube.com | O-methylation of the meta-hydroxyl group youtube.com | Normetanephrine nih.gov |

Formation of Major Metabolites (e.g., Normetanephrine, Methoxyhydroxyphenylglycol, 3-Methoxy-4-Hydroxymandelic Acid)

The biological activity of noradrenaline is terminated through a combination of reuptake into presynaptic neurons and enzymatic degradation. wikipedia.orgwikipedia.org The metabolic breakdown is primarily carried out by two key enzymes: catechol-O-methyltransferase (COMT) and monoamine oxidase (MAO). cvpharmacology.comnih.govpharmaguideline.com These enzymes convert noradrenaline into several major metabolites, which are then excreted from the body. wikipedia.org The process can occur through various pathways, ultimately leading to the formation of normetanephrine, 3-methoxy-4-hydroxyphenylglycol (MHPG), and 3-methoxy-4-hydroxymandelic acid (VMA). researchgate.netnih.gov

MAO is an enzyme family found on the outer membrane of mitochondria within most cell types. wikipedia.org It catalyzes the oxidative deamination of monoamines, including noradrenaline. wikipedia.orgquora.com MAO-A is the subtype particularly significant in the breakdown of noradrenaline. wikipedia.org COMT, on the other hand, is a widespread enzyme that inactivates catecholamines by adding a methyl group, a process known as O-methylation. wikipedia.orgahajournals.orggenomind.com

The metabolic pathway for noradrenaline is not a single linear process but a network of reactions. The initial step can be catalyzed by either MAO or COMT, leading to different intermediate products that are then acted upon by the other enzyme. wikipedia.org

Formation of Normetanephrine: Normetanephrine is produced when noradrenaline is acted upon directly by catechol-O-methyltransferase (COMT). wikipedia.org This enzyme transfers a methyl group to the catechol structure of noradrenaline, resulting in its O-methylated metabolite, normetanephrine. ahajournals.orgtaylorandfrancis.com This metabolite is considered an indicator of extraneuronal noradrenaline release and metabolism. taylorandfrancis.com

Formation of 3-Methoxy-4-hydroxyphenylglycol (MHPG): MHPG is the main metabolite of noradrenaline within the brain. wikipedia.org Its formation can proceed through two primary routes:

Noradrenaline is first deaminated by monoamine oxidase (MAO) to form the intermediate 3,4-dihydroxyphenylglycol (B133932) (DHPG). DHPG is then O-methylated by COMT to produce MHPG. pharmaguideline.comnih.gov

Alternatively, noradrenaline can first be O-methylated by COMT to form normetanephrine. Normetanephrine is then deaminated by MAO to yield MHPG. researchgate.net

A significant portion of MHPG formed in the body undergoes further metabolism before excretion. nih.gov

The table below summarizes the key enzymes involved in the degradation of noradrenaline.

Enzymatic Reactions in Noradrenaline Metabolism

| Enzyme | Action | Substrate(s) | Product(s) | Cellular Location |

|---|---|---|---|---|

| Catechol-O-methyltransferase (COMT) | O-methylation (adds a methyl group) | Noradrenaline, 3,4-dihydroxyphenylglycol (DHPG) | Normetanephrine, MHPG | Widely distributed, including liver, kidneys, and postsynaptic neurons. ahajournals.orgnih.gov |

| Monoamine Oxidase (MAO), primarily MAO-A | Oxidative deamination (removes an amine group) | Noradrenaline, Normetanephrine | 3,4-dihydroxyphenylglycol (DHPG), MHPG | Outer mitochondrial membrane in most cell types, including neurons. wikipedia.orgnih.gov |

| Aldehyde Dehydrogenase/Reductase | Oxidation/Reduction of aldehyde intermediates | Intermediates from MAO action | VMA, MHPG | Various tissues |

The following table outlines the major metabolites and their immediate precursors.

Major Metabolites of Noradrenaline

| Metabolite | Common Abbreviation | Immediate Precursor(s) | Enzyme(s) Involved in Formation |

|---|---|---|---|

| Normetanephrine | NMN | Noradrenaline | COMT wikipedia.org |

| 3,4-dihydroxyphenylglycol | DHPG | Noradrenaline | MAO pharmaguideline.com |

| 3-Methoxy-4-hydroxyphenylglycol | MHPG | Normetanephrine or 3,4-dihydroxyphenylglycol (DHPG) | MAO or COMT pharmaguideline.comresearchgate.net |

| 3-Methoxy-4-hydroxymandelic acid | VMA | Normetanephrine, Metanephrine, MHPG | MAO, Aldehyde Dehydrogenase pharmaguideline.comnih.gov |

Classification and Subtypes of Adrenergic Receptors

Adrenergic receptors are a class of G protein-coupled receptors (GPCRs) and are the primary targets of catecholamines like noradrenaline (norepinephrine) and adrenaline (epinephrine). wikipedia.orgyoutube.com Based on their pharmacological responses and affinity for various agonists and antagonists, they are broadly classified into two main families: alpha (α) and beta (β) adrenoceptors. guidetopharmacology.orgjove.com These families are further divided into a total of nine distinct subtypes, each with specific tissue distributions and functional roles. wikipedia.orgguidetopharmacology.org This sub-classification allows for the precise and often opposing effects of noradrenaline in different parts of the body.

The alpha adrenoceptors are subdivided into two main groups, α1 and α2, which are further categorized into three subtypes each. jove.com

α1-Adrenoceptors : These receptors are typically found on the postsynaptic membranes of effector cells, primarily in smooth muscle. jove.com Their activation is generally excitatory. The three subtypes are α1A, α1B, and α1D. jove.comwikipedia.org Activation of α1 receptors primarily mediates smooth muscle contraction, leading to effects such as vasoconstriction in blood vessels of the skin, gastrointestinal sphincters, and kidney. wikipedia.orgyoutube.com This action results in decreased blood flow to these organs during a sympathetic response. wikipedia.org Norepinephrine demonstrates a higher affinity for α1 receptors compared to epinephrine. wikipedia.org

α2-Adrenoceptors : These receptors are located on presynaptic adrenergic nerve terminals, where they inhibit further neurotransmitter release in a form of negative feedback. youtube.com They are also found postsynaptically in the central nervous system, on platelets, and in smooth muscle. jove.comnih.gov The three subtypes are α2A, α2B, and α2C. guidetopharmacology.org The primary function of α2 receptor activation is inhibitory. This includes reducing sympathetic outflow from the brain, inhibiting insulin (B600854) release, and promoting platelet aggregation. youtube.comwikipedia.org

The beta adrenoceptors are divided into three subtypes: β1, β2, and β3. jove.com Their activation is generally associated with smooth muscle relaxation and metabolic stimulation.

β1-Adrenoceptors : These receptors are located mainly in the heart, specifically on cardiac muscle cells, and also in the kidneys and brain. wikipedia.orgjove.com Their stimulation leads to significant cardiac effects, including an increase in heart rate (positive chronotropic effect), contractility (positive inotropic effect), and conduction velocity (positive dromotropic effect). wikipedia.org In the kidneys, β1 activation promotes the secretion of renin from juxtaglomerular cells. wikipedia.org

β2-Adrenoceptors : Predominantly located in the smooth muscle of various organs, including the airways (bronchi), uterus, and blood vessels supplying skeletal muscle. youtube.comnih.gov Activation of β2 receptors leads to smooth muscle relaxation, resulting in effects like bronchodilation and vasodilation. youtube.comnih.gov They are also involved in metabolic processes, such as stimulating glycogenolysis in the liver and muscle. wikipedia.org

β3-Adrenoceptors : These receptors are primarily found in adipose tissue (fat cells) and the bladder. youtube.comtocris.com Their main function is to increase lipolysis, the breakdown of fats for energy. youtube.comnih.gov They also contribute to the relaxation of the bladder. youtube.com

Table 1: Classification and Subtypes of Adrenergic Receptors

| Receptor Subtype | Primary Location(s) | Key Function(s) upon Noradrenaline Binding |

|---|---|---|

| α1 (A, B, D) | Smooth muscle of blood vessels (skin, GI, kidney), GI sphincters, brain jove.comwikipedia.org | Vasoconstriction, smooth muscle contraction wikipedia.orgwikipedia.org |

| α2 (A, B, C) | Presynaptic nerve terminals, platelets, pancreatic β-cells, brain jove.comyoutube.comnih.gov | Inhibition of norepinephrine release, inhibition of insulin release, platelet aggregation youtube.comwikipedia.org |

| β1 | Heart, kidneys, brain wikipedia.orgjove.com | Increased heart rate, contractility, and conduction velocity; renin secretion wikipedia.org |

| β2 | Airway smooth muscle, uterus, blood vessels of skeletal muscle, liver youtube.comnih.gov | Bronchodilation, vasodilation, uterine relaxation, glycogenolysis youtube.comnih.govwikipedia.org |

| β3 | Adipose tissue, bladder youtube.comtocris.com | Lipolysis, bladder relaxation youtube.comnih.gov |

Molecular Mechanisms of Receptor Activation

The activation of adrenergic receptors by noradrenaline initiates a cascade of intracellular events that translate the extracellular signal into a specific cellular response. This process is mediated through their nature as G protein-coupled receptors. wikipedia.orgwikipedia.org

Adrenergic receptors are members of the GPCR superfamily, characterized by a structure that spans the cell membrane seven times. wikipedia.orgahajournals.org In its inactive state, the receptor is associated with a heterotrimeric G protein complex, which consists of alpha (Gα), beta (Gβ), and gamma (Gγ) subunits. ahajournals.org

The signal transduction process begins when a ligand, such as noradrenaline, binds to the extracellular portion of the adrenergic receptor. wikipedia.org This binding induces a conformational change in the receptor protein. youtube.com This change is transmitted to the intracellular G protein, causing it to release its bound guanosine (B1672433) diphosphate (B83284) (GDP) and bind a molecule of guanosine triphosphate (GTP). ahajournals.orgyoutube.com The binding of GTP activates the G protein, leading to the dissociation of the Gα subunit from the Gβγ dimer. wikipedia.orgahajournals.org Both the Gα-GTP subunit and the Gβγ dimer can then interact with and modulate the activity of various downstream effector proteins, such as enzymes and ion channels, to generate intracellular second messengers. ahajournals.org

The specific cellular response to noradrenaline is determined by which subtype of Gα protein the adrenergic receptor couples with. There are several families of Gα proteins, with Gαs (stimulatory), Gαi/o (inhibitory), and Gαq being the most relevant to adrenergic signaling. ahajournals.orgnih.gov

Gαq Coupling : α1-adrenergic receptors couple to Gαq proteins. wikipedia.orgwikipedia.orgnih.gov When activated, the Gαq subunit stimulates the effector enzyme phospholipase C (PLC). wikipedia.orgnih.gov

Gαi/o Coupling : α2-adrenergic receptors couple to Gαi/o proteins. wikipedia.orgnih.govnih.gov The "i" stands for inhibitory, as the activated Gαi subunit functions to inhibit the enzyme adenylyl cyclase. wikipedia.orgwikipedia.org

Gαs Coupling : All three β-adrenergic receptor subtypes (β1, β2, and β3) primarily couple to Gαs proteins. wikipedia.orgnih.gov The "s" signifies stimulatory, as the activated Gαs subunit stimulates the activity of adenylyl cyclase. nih.gov Notably, under certain conditions, β2 and β3 receptors can also switch their coupling to Gαi. wikipedia.orgnih.gov

Table 2: Adrenergic Receptor G-Protein Coupling and Primary Effector

| Receptor Subtype | Coupled Gα Protein | Primary Effector Enzyme | Initial Effect |

|---|---|---|---|

| α1 | Gαq wikipedia.orgnih.gov | Phospholipase C (PLC) wikipedia.orgnih.gov | Activation wikipedia.org |

| α2 | Gαi wikipedia.orgnih.gov | Adenylyl Cyclase wikipedia.org | Inhibition wikipedia.orgwikipedia.org |

| β1 | Gαs wikipedia.orgnih.gov | Adenylyl Cyclase nih.gov | Stimulation nih.gov |

| β2 | Gαs (primarily), Gαi wikipedia.orgnih.gov | Adenylyl Cyclase nih.gov | Stimulation (via Gαs) nih.gov |

| β3 | Gαs (primarily), Gαi wikipedia.org | Adenylyl Cyclase nih.gov | Stimulation (via Gαs) nih.gov |

Intracellular Signaling Pathways Modulated by Noradrenaline

The activation of effector enzymes by dissociated G protein subunits leads to the production of second messengers, which amplify the initial signal and trigger specific cellular responses through distinct intracellular pathways.

The Phospholipase C Pathway (α1-mediated) : Activation of phospholipase C by the Gαq subunit cleaves a membrane phospholipid, phosphatidylinositol 4,5-bisphosphate (PIP2), into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). wikipedia.orgnih.gov IP3 diffuses into the cytosol and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm. wikipedia.orgnih.gov DAG remains in the cell membrane and, along with the increased intracellular Ca2+, activates protein kinase C (PKC). nih.gov This pathway is central to the smooth muscle contraction caused by α1-adrenoceptor stimulation. wikipedia.org

The Adenylyl Cyclase-cAMP Pathway (β-mediated and α2-mediated) : The signaling pathways for β and α2 receptors are opposing sides of the same coin, centering on the second messenger cyclic adenosine (B11128) monophosphate (cAMP).

Stimulation (β-receptors) : The Gαs subunit activates adenylyl cyclase, which converts ATP into cAMP. nih.govatsjournals.org Elevated cAMP levels then activate protein kinase A (PKA). nih.govresearchgate.net PKA is a versatile enzyme that phosphorylates numerous target proteins within the cell, altering their function. nih.gov In cardiac muscle, PKA phosphorylates calcium channels and proteins involved in calcium handling, leading to increased contractility and heart rate. nih.gov In smooth muscle, this pathway ultimately leads to relaxation. researchgate.net

Inhibition (α2-receptors) : The Gαi subunit inhibits adenylyl cyclase, leading to a decrease in intracellular cAMP production. wikipedia.orgwikipedia.org This reduction in cAMP levels and subsequent decrease in PKA activity mediates the inhibitory effects of α2-receptor activation, such as the suppression of further norepinephrine release from presynaptic neurons. wikipedia.orgnih.gov

Chronic stimulation of β2-receptors can lead to PKA-mediated phosphorylation of the receptor itself, causing it to switch its coupling from Gs to Gi, a mechanism of desensitization that dampens the cellular response. nih.gov

Adenylyl Cyclase/cAMP/Protein Kinase A (PKA) Pathway

The Adenylyl Cyclase/cAMP/Protein Kinase A (PKA) pathway is a primary signaling cascade modulated by noradrenaline. nih.govwikipedia.org This pathway's activity is bidirectionally regulated by different adrenergic receptor subtypes.

Activation (Gs-coupled): Noradrenaline's binding to β-adrenergic receptors (β1, β2, β3) activates the stimulatory G-protein, Gs. wikipedia.orgyoutube.com The activated alpha subunit of Gs (Gαs) binds to and stimulates the enzyme adenylyl cyclase. nih.govnih.gov Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). nih.govoup.com cAMP acts as a second messenger, and its accumulation within the cell leads to the activation of Protein Kinase A (PKA). nih.govoup.com Activated PKA proceeds to phosphorylate various downstream substrate proteins, thereby mediating cellular responses. oup.com

Inhibition (Gi-coupled): Conversely, when noradrenaline binds to α2-adrenergic receptors, it activates the inhibitory G-protein, Gi. wikipedia.orgnih.gov The activated alpha subunit of Gi (Gαi) inhibits adenylyl cyclase, leading to a decrease in the intracellular concentration of cAMP and consequently, reduced PKA activity. wikipedia.orgnih.govnih.govyoutube.com

This dual control allows noradrenaline to finely tune cellular processes regulated by cAMP and PKA. nih.gov

Table 1: Noradrenaline's Modulation of the Adenylyl Cyclase Pathway

| Receptor Subtype | G-Protein | Effect on Adenylyl Cyclase | Resulting cAMP Level | PKA Activity |

|---|---|---|---|---|

| β-Receptors | Gs (stimulatory) | Activation | Increase | Increased |

| α2-Receptors | Gi (inhibitory) | Inhibition | Decrease | Decreased |

Phospholipase C (PLC)/Inositol Triphosphate (IP3)/Diacylglycerol (DAG)/Calcium (Ca2+) Signaling

Noradrenaline also triggers a distinct signaling pathway through its interaction with α1-adrenergic receptors. researchgate.net This pathway is crucial for processes that are regulated by intracellular calcium levels.

Activation of α1-receptors by noradrenaline leads to the coupling and activation of the Gq protein. wikipedia.orgresearchgate.net The activated Gαq subunit stimulates the membrane-bound enzyme phospholipase C (PLC). researchgate.netmdpi.comwikipedia.org PLC acts on the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP2), cleaving it into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). mdpi.comwikipedia.org

IP3 is a small, water-soluble molecule that diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, which function as calcium channels. mdpi.comnih.gov This binding triggers the release of stored calcium (Ca2+) from the endoplasmic reticulum into the cytosol, causing a rapid increase in intracellular Ca2+ concentration. mdpi.comnih.gov DAG remains in the plasma membrane where, in conjunction with the elevated Ca2+, it activates protein kinase C (PKC), which in turn phosphorylates a variety of cellular proteins to elicit a response. mdpi.com

Mitogen-Activated Protein Kinase (MAPK)/Extracellular Signal-Regulated Kinase (ERK1/2) Cascades

The Mitogen-Activated Protein Kinase (MAPK) cascades are central signaling pathways that regulate a wide array of cellular functions, including proliferation and gene expression. mdpi.comnih.gov The Extracellular signal-Regulated Kinases 1 and 2 (ERK1/2) are key components of this system. mdpi.com Noradrenaline can activate the ERK1/2 pathway through mechanisms downstream of both β- and α1-adrenergic receptors.

Activation of β-adrenergic receptors can lead to ERK1/2 activation through the cAMP/PKA pathway. nih.govresearchgate.net Similarly, the activation of α1-receptors and the subsequent PKC activation via the PLC/DAG pathway can also converge on the MAPK cascade. researchgate.net These initial signals trigger a phosphorylation cascade that typically involves Ras, Raf, and MEK (MAPK/ERK kinase), the immediate upstream kinase that phosphorylates and activates ERK1/2. nih.govnih.gov Once activated, ERK1/2 can phosphorylate numerous cytoplasmic and nuclear targets, thereby influencing cellular activity. nih.gov

cAMP Response Element-Binding Protein (CREB) Phosphorylation and Gene Expression Regulation

A significant downstream effect of noradrenergic signaling, particularly via the cAMP/PKA pathway, is the regulation of gene expression. researchgate.net This is mediated by the transcription factor cAMP Response Element-Binding Protein (CREB).

Following activation by cAMP, the catalytic subunits of PKA can translocate to the cell nucleus. researchgate.net In the nucleus, PKA phosphorylates CREB at a specific serine residue (Ser133). researchgate.netresearchgate.net This phosphorylation event is a critical step for CREB activation. researchgate.net Studies in rat pinealocytes have shown that noradrenaline stimulation, acting through β-adrenergic receptors, induces a time-dependent phosphorylation of CREB in virtually all cells, with the response peaking between 30 and 60 minutes. nih.gov Phosphorylated CREB then recruits co-activators and binds to specific DNA sequences known as cAMP response elements (CREs) in the promoter regions of target genes, thereby initiating or enhancing their transcription. researchgate.netresearchgate.net This mechanism represents a crucial link between noradrenaline receptor activation at the cell surface and long-term changes in cellular function through altered gene expression. nih.gov

Subcellular Localization of Adrenergic Receptors and Implications for Signaling

The classical model of GPCR signaling posits that receptors are located exclusively at the plasma membrane. pnas.org However, emerging evidence reveals that adrenergic receptors are also functionally active in intracellular compartments, including the Golgi apparatus and nuclear membranes, suggesting that signaling is spatially organized. nih.govnih.govnih.gov The specific location of a receptor can influence its signaling output and physiological function. nih.gov

Plasma Membrane Receptors

The plasma membrane remains the primary site for the initiation of adrenergic signaling. pnas.org Adrenergic receptors are integral membrane proteins that, upon binding to noradrenaline, interact with G-proteins to trigger the intracellular cascades described previously. wikipedia.orgyoutube.com The organization of these receptors within the plasma membrane is not uniform. For instance, in cardiac myocytes, β2-adrenergic receptors are found to selectively partition into specialized microdomains called caveolae, while the majority of β1-adrenergic receptors are located outside of these domains. nih.gov This differential localization within the plasma membrane can promote specific protein-protein interactions and contribute to the distinct physiological roles of receptor subtypes. nih.gov The activation of these plasma membrane-resident receptors is fundamental to rapid cellular responses, such as changes in heart rate, muscle contraction, and metabolic processes. nih.govpittmedcardio.com

Table 2: Summary of Adrenergic Receptor Signaling Pathways

| Receptor Subtype | Primary G-Protein | Key Second Messengers | Major Downstream Kinase |

|---|---|---|---|

| α1 | Gq | IP3, DAG, Ca2+ | Protein Kinase C (PKC) |

| α2 | Gi | ↓ cAMP | Protein Kinase A (PKA) (Inhibited) |

| β1, β2, β3 | Gs | ↑ cAMP | Protein Kinase A (PKA) (Activated) |

Intracellular Adrenergic Receptors (e.g., Nuclear Membrane, Golgi)

While traditionally viewed as cell surface-exclusive entities, a growing body of evidence has firmly established the presence and functional significance of adrenergic receptors on intracellular membranes, including the nuclear membrane and the Golgi apparatus. nih.govnih.govnih.govelifesciences.orgpnas.orgescholarship.org This paradigm shift in understanding adrenergic signaling reveals a more intricate and compartmentalized level of cellular regulation by catecholamines such as noradrenaline. The existence of these intracellular receptors suggests that noradrenaline can directly influence nuclear processes and other organelle-specific functions, bypassing the need for signal propagation from the plasma membrane. nih.govnih.gov

The discovery of functional adrenergic receptors within the cell interior, particularly on the nuclear envelope and Golgi complex, has opened new avenues for understanding the diverse physiological and pathological effects of noradrenaline. nih.govnih.gov These intracellular receptors are not merely transiently located during their synthesis and trafficking to the cell surface but represent distinct, functionally active populations that mediate specific downstream signaling cascades. nih.govelifesciences.org

Detailed Research Findings

Seminal studies have identified the localization of specific adrenergic receptor subtypes to intracellular compartments in various cell types. For instance, β1-adrenergic receptors have been shown to be present on the inner nuclear membrane of astrocytes and in the Golgi apparatus of cardiomyocytes. nih.govnih.govnih.govelifesciences.org The presence of these receptors in such close proximity to the genetic material and protein processing machinery of the cell points to their involvement in fundamental cellular processes.

The functionality of these intracellular receptors is critically dependent on the ability of noradrenaline, a hydrophilic molecule, to cross the plasma membrane and access the cell's interior. Research has identified the crucial role of organic cation transporters, such as OCT3, in facilitating the uptake of noradrenaline into cells, thereby allowing it to interact with these internal receptor populations. nih.govnih.govnih.govnih.gov

Once activated by noradrenaline, these intracellular adrenergic receptors engage with canonical G-protein signaling pathways. For example, at the inner nuclear membrane of astrocytes, noradrenaline-activated β1-adrenergic receptors stimulate Gs-protein, leading to an increase in nuclear protein kinase A (PKA) activity. nih.govnih.gov This activation of nuclear PKA can directly influence gene transcription and other nuclear events. nih.gov Similarly, in cardiomyocytes, Golgi-localized β1-adrenergic receptors, upon stimulation, can activate a local pool of Gs, leading to downstream effects that are distinct from those initiated at the cell surface. nih.govelifesciences.org

The signaling pathways initiated by intracellular adrenergic receptors are highly compartmentalized. This spatial restriction ensures that the cellular responses are precisely controlled and directed to specific subcellular targets. For instance, the activation of Golgi-resident β1-adrenergic receptors in cardiac myocytes has been linked to the stimulation of pro-hypertrophic signaling pathways that are not engaged by the activation of their plasma membrane counterparts. nih.govelifesciences.org

The table below summarizes key research findings on the localization and function of intracellular adrenergic receptors.

| Cell Type | Intracellular Location | Adrenergic Receptor Subtype | Key Findings |

| Astrocytes | Inner Nuclear Membrane | β1-Adrenergic Receptor | Noradrenaline activates these receptors, leading to increased nuclear PKA activity. nih.govnih.gov This suggests a direct role in regulating nuclear processes. nih.gov |

| Cardiomyocytes | Golgi Apparatus | β1-Adrenergic Receptor | Stimulation of these receptors by noradrenaline can induce hypertrophic signaling pathways, distinct from cell surface receptor activation. nih.govelifesciences.org |

| Cardiomyocytes | Nuclear Membrane | β1- and α1-Adrenergic Receptors | Functional receptors are present, and their downstream signaling partners, including G-proteins and adenylyl cyclases, are also localized to the nucleus. nih.govoup.com |

The following table outlines the principal intracellular signaling pathways activated by noradrenaline at these subcellular locations.

| Intracellular Location | Receptor-Ligand Interaction | Primary Effector | Second Messenger | Downstream Effect |

| Nuclear Membrane | Noradrenaline - β1-AR | Adenylyl Cyclase | cAMP | Activation of Protein Kinase A (PKA), potential for direct modulation of gene transcription. nih.govnih.govoup.com |

| Golgi Apparatus | Noradrenaline - β1-AR | Adenylyl Cyclase | cAMP | Activation of local PKA or Epac, leading to organelle-specific responses such as regulation of protein trafficking and processing. nih.govelifesciences.org |

The discovery and characterization of intracellular adrenergic receptors have profound implications for pharmacology and drug development. The ability to selectively target these intracellular receptor populations could lead to the development of novel therapeutics with enhanced specificity and reduced side effects.

Neurobiological Functions of the Noradrenergic System

Central Noradrenergic System Organization

The architecture of the central noradrenergic system is characterized by a compact group of neurons that project extensively throughout the brain, enabling widespread and coordinated modulation of neural activity.

The principal site for the synthesis of noradrenaline in the brain is a small nucleus in the pons region of the brainstem called the locus coeruleus (LC). wikipedia.orgnumberanalytics.com This nucleus is the primary source of noradrenergic innervation to the forebrain and is comprised of a relatively small number of neurons. researchgate.net Despite its size, the LC exerts powerful effects on vast areas of the brain. wikipedia.org It is considered the predominant site of norepinephrine (B1679862) production in the central nervous system, accounting for about 70% of all norepinephrine. nih.govimrpress.com The collection of the locus coeruleus and the areas of the body affected by the norepinephrine it produces is collectively known as the locus coeruleus-noradrenergic system or LC-NA system. wikipedia.org Pathology in the LC can occur before the loss of other neurotransmitter systems in neurodegenerative diseases. nih.gov

From the locus coeruleus, noradrenergic neurons send out extensive, diffuse projections to nearly all regions of the central nervous system. researchgate.netnih.gov These projections innervate the cerebral cortex, hippocampus, cerebellum, amygdala, and hypothalamus. wikipedia.orgnih.gov This widespread network allows the noradrenergic system to modulate the function of a vast number of brain areas in a coordinated manner. frontiersin.org While early research emphasized the diffuse nature of these projections, later studies have revealed a significant degree of regional specificity in the distribution of noradrenergic fibers across cortical and subcortical structures. nih.gov For instance, cortically-projecting LC neurons are more prominent in the caudal part of the nucleus. nih.gov This anatomical organization suggests that the noradrenergic system can exert both broad and targeted influences on brain function.

Beyond the central nervous system, noradrenaline plays a crucial role as a neurotransmitter in the sympathetic nervous system, a branch of the autonomic nervous system. wikipedia.orgnih.gov Adrenergic nerve fibers, which release noradrenaline, innervate smooth muscle, cardiac muscle, and visceral glands. britannica.com In the heart, sympathetic nerves release noradrenaline to modulate cardiac function, with dense innervation in the sinus and atrioventricular nodes. thoracickey.com

Noradrenaline also functions as a hormone released from the adrenal medulla, the inner part of the adrenal gland. wikipedia.orgwikipedia.org In response to stimulation by sympathetic preganglionic neurons, the chromaffin cells of the adrenal medulla secrete catecholamines, primarily adrenaline (epinephrine) and, to a lesser extent, noradrenaline, directly into the bloodstream. thoracickey.comwikipedia.org This hormonal release is a key component of the "fight-or-flight" response, leading to increased heart rate, blood pressure, and the mobilization of energy stores. wikipedia.orgbritannica.com

Role of Noradrenaline in Cognitive Processes

Noradrenaline is a key neuromodulator that influences a wide range of cognitive functions, from basic arousal and attention to complex processes like learning and memory.

The noradrenergic system is integral to regulating arousal, alertness, and attention. wikipedia.orgnih.gov The release of noradrenaline from the locus coeruleus generally mobilizes the brain and body for action. wikipedia.org Noradrenaline release is lowest during sleep, increases during wakefulness, and reaches its highest levels during situations of stress or danger. wikipedia.org By modulating the activity of neurons in regions like the prefrontal cortex, noradrenaline enhances vigilance, focus, and the processing of sensory inputs. wikipedia.orgnumberanalytics.com The relationship between noradrenergic activity and performance often follows an inverted-U shaped curve, where optimal performance occurs at moderate levels of arousal, while low or excessive levels can be detrimental. uct.ac.zayoutube.com

Noradrenaline plays a significant role in the modulation of learning and memory, particularly for emotionally arousing experiences. numberanalytics.com It enhances the formation and retrieval of both long-term and working memory. wikipedia.org The release of noradrenaline during an emotional event strengthens the consolidation of that memory, making it more vivid and robust. nih.govthebrainstimulator.net This process is mediated in part by the interaction of noradrenaline with the amygdala, a brain region crucial for emotional processing. nih.govnih.gov Studies have shown that increased noradrenaline levels are associated with better memory performance for emotional information. nih.gov Noradrenaline also influences synaptic plasticity, the cellular mechanism underlying learning and memory, by acting on specific receptors in the hippocampus and other memory-related brain areas. oup.comnih.gov

Cognitive Control and Flexibility

Noradrenaline is a key neuromodulator that governs cognitive control and flexibility, processes essential for adapting behavior to a dynamic environment. nih.gov The noradrenergic system, with its primary source in the locus coeruleus (LC), projects extensively throughout the brain, influencing a broad spectrum of cognitive functions including attention, working memory, and long-term memory. nih.govnih.gov

Research indicates that the noradrenergic system modulates the ability to shift between different tasks or mental sets. nih.gov This is achieved by regulating the signal-to-noise ratio during the processing of information, which in turn controls the balance between maintaining a current task set and shifting to a new one. nih.gov The influence of noradrenaline on cognitive flexibility is complex and depends on which of its various receptors are activated and their location in the brain. nih.gov Noradrenaline acts on at least three main types of G protein-coupled receptors: alpha-1 (α1), alpha-2 (α2), and beta (β) adrenergic receptors. researchgate.net It exhibits the highest affinity for α2-adrenoceptors, which are prevalent in prefrontal cortical areas. nih.gov Moderate levels of noradrenaline primarily engage these high-affinity α2 receptors, while higher levels, often released during stress, engage the lower-affinity α1 and β receptors. nih.gov

The firing patterns of the locus coeruleus are also crucial. Two distinct modes of LC firing have been linked to different cognitive states:

Phasic Firing: Phasic bursts of LC activity are evoked by salient or task-relevant stimuli and are associated with focused attention and task engagement.

Tonic Firing: Higher tonic (baseline) rates of LC firing are linked to a state of scanning attention or distractibility, which can facilitate behavioral flexibility and the detection of new, relevant information in the environment. escholarship.org

This balance between focused and flexible responding is critical for optimal performance. escholarship.org Studies have shown that manipulating the noradrenergic system can directly impact cognitive flexibility. For instance, enhancing noradrenergic activity can promote faster, though sometimes less reliable, choices, indicating a role in behavioral volatility. oup.com Conversely, blocking certain adrenergic receptors can improve performance on tasks that require high cognitive flexibility. nih.gov This suggests that the noradrenergic system exerts a precise modulatory effect on our ability to solve problems and adapt our cognitive strategies. nih.gov

Table 1: Research Findings on Noradrenaline and Cognitive Flexibility

| Study Focus | Key Finding | Implication for Cognitive Flexibility | Reference |

|---|---|---|---|

| Modulation of Problem Solving | Blocking beta-adrenergic receptors with propranolol (B1214883) improved performance on tasks requiring cognitive flexibility (e.g., anagrams). | Suggests an optimal level of noradrenergic activity is required; excessive stimulation can impair flexible thinking. | nih.gov |

| Task Set-Shifting | The noradrenergic system regulates the shift between task sets by controlling the signal-to-noise ratio in information processing. | Crucial for adapting behavior in changing environments by enabling shifts in attention and strategy. | nih.gov |

| Locus Coeruleus Firing Modes | Phasic LC firing is linked to focused task performance, while tonic firing is associated with behavioral flexibility and scanning attention. | The balance between these two firing modes regulates the trade-off between exploiting a known strategy and exploring new ones. | escholarship.org |

| Value-Based Decision Making | Reducing central noradrenaline levels with clonidine (B47849) led to less variable (more consistent) and slower choices. | Noradrenaline promotes behavioral volatility, favoring faster and more exploratory choices. | oup.com |

| Rule-Shift Detection | Baseline activity in the locus coeruleus correlates with the speed of switching between behavioral rules. | Higher LC baseline activity facilitates the ability to adapt behavior when environmental contingencies change. | bohrium.com |

Noradrenaline in Affective and Behavioral Regulation

Noradrenaline is integral to the regulation of emotion and behavior, particularly in response to environmental challenges.

Stress Response and Adaptation

Noradrenaline is a central component of the physiological and psychological response to stress. wikipedia.org During stressful situations, the brain's noradrenergic system is activated, mobilizing the brain and body for a "fight-or-flight" response. wikipedia.orgbiopsychiatry.comclevelandclinic.org This acute stress response involves the release of noradrenaline from the adrenal glands into the bloodstream as a hormone and from locus coeruleus neurons as a neurotransmitter throughout the brain. clevelandclinic.orgkhanacademy.org

This release triggers a cascade of physiological changes, including increased heart rate and blood pressure, heightened arousal and alertness, and enhanced vigilance. wikipedia.orgclevelandclinic.orgclevelandclinic.org In the brain, noradrenaline released during stress facilitates behavioral responses associated with anxiety and defense. biopsychiatry.com It enhances the processing of sensory information, focuses attention, and promotes the formation of memories related to the stressful event. wikipedia.org

While this response is adaptive for acute threats, chronic or severe stress can lead to dysregulation of the noradrenergic system. biopsychiatry.com Prolonged stress can alter the function of noradrenergic receptors, a process that may be related to the brain's adaptation to chronic stress. nih.gov However, this dysregulation can also contribute to the pathophysiology of stress-related disorders. biopsychiatry.comnih.gov For example, a deficient noradrenergic response to stress has been observed in animal models with increased vulnerability to stress-induced illnesses. biopsychiatry.com

Anxiety and Fear Regulation

The noradrenergic system is strongly implicated in the regulation of anxiety and fear. nih.gov Enhanced activity in the locus coeruleus is observed during states of anxiety, and excitation of the LC can amplify activity in the amygdala, a key brain region for processing fear. nih.gov The relationship between noradrenaline levels and anxiety appears to follow an inverted-U shape, where moderate levels are associated with optimal arousal and performance, while excessively high levels can lead to anxiety, restlessness, and even panic attacks. nih.govwikipedia.orgmhanational.org

Threatening stimuli trigger a coordinated response that includes increased noradrenaline release, which heightens vigilance and prepares the organism for a rapid behavioral reaction. nih.gov While this is an adaptive survival mechanism, chronic stress can lead to an amplified reactivity of the LC system, which is linked to the development of pathological anxiety. nih.gov Dysregulation within the circuits connecting the prefrontal cortex and the LC is thought to contribute to the symptoms seen in anxiety disorders. nih.gov The system's role is complex, as noradrenaline can have both anxiety-inducing (anxiogenic) and anxiety-reducing (anxiolytic) effects, making it a critical modulator of emotional states. news-medical.net

Pain Perception and Modulation

Noradrenaline plays a crucial, albeit complex, role in modulating pain signals. nih.gov The system is a key component of the body's endogenous analgesic pathways, primarily through descending projections from the locus coeruleus to the spinal cord. escholarship.orgnih.govyoutube.com

In the spinal cord, noradrenaline released from these descending pathways generally suppresses pain transmission. nih.gov This is achieved through several mechanisms:

Presynaptic Inhibition: Acting on α2A-adrenoceptors on the central terminals of primary pain-sensing neurons (nociceptors), noradrenaline inhibits the release of pain-signaling neurotransmitters. nih.gov

Postsynaptic Inhibition: It can directly inhibit the activity of pain-relay neurons in the spinal dorsal horn. nih.gov

Activation of Inhibitory Interneurons: Through α1-adrenoceptors, noradrenaline can activate local inhibitory interneurons, which in turn dampen the pain signal. nih.gov

However, the role of noradrenaline in pain is not exclusively inhibitory. nih.gov In peripheral tissues, especially after injury, noradrenaline can sometimes aggravate pain. nih.gov Furthermore, under conditions of chronic stress or nerve injury, the balance within the noradrenergic system can shift, potentially leading to pain facilitation rather than inhibition. nih.gov This dual capacity for both inhibiting and facilitating pain highlights the system's complex modulatory function, which is dependent on factors like the specific receptor subtypes involved, the location of action, and the underlying pathological state. nih.govnih.gov

Locomotor Control

The noradrenergic system also contributes to the control of movement. While it may not be responsible for initiating locomotor activity on its own, it significantly modulates the networks that control locomotion. nih.govphysiology.org Studies in neonatal rats have shown that noradrenaline can modulate the rhythm of locomotor activity induced by other neurotransmitters. physiology.org Specifically, it can decrease the frequency of the locomotor cycle while increasing the duration of muscle bursts. physiology.org

The control is multimodal, meaning it is mediated by a variety of different adrenergic receptor subtypes. nih.gov For instance, activation of α1 receptors can increase the speed of locomotor activity, while activation of α2 and β receptors can slow the rhythm down. nih.gov This modulation of locomotor networks is consistent with noradrenaline's broader role in regulating arousal and behavioral states, ensuring that motor output is appropriately matched to environmental demands and the organism's level of alertness. physiology.orgnih.gov

Noradrenaline in Neuroinflammation and Neuroprotection

Beyond its classical roles in arousal and cognition, noradrenaline is now recognized as a potent modulator of the brain's immune environment, exerting both anti-inflammatory and neuroprotective effects. nih.govnih.govmdpi.com

Noradrenaline plays a significant role in suppressing neuroinflammation, primarily by acting on glial cells like microglia and astrocytes. oup.comnih.gov In its capacity as an anti-inflammatory agent, noradrenaline:

Inhibits Microglial Activation: It suppresses the activation of microglia, the brain's resident immune cells, thereby reducing the production of pro-inflammatory mediators such as tumor necrosis factor-α (TNF-α) and interleukin-1β (IL-1β). oup.comnih.govnih.gov

Regulates Inflammatory Gene Expression: It negatively regulates the transcription of inflammatory genes in both microglia and astrocytes. nih.gov

Enhances Phagocytosis: It can enhance the ability of microglia to clear cellular debris and pathological proteins, such as amyloid-β. nih.gov

These anti-inflammatory actions contribute to a broader neuroprotective function. The loss of noradrenergic neurons, which is an early feature in several neurodegenerative diseases like Alzheimer's and Parkinson's disease, is thought to contribute to the progression of these conditions by permitting a chronic neuroinflammatory state. nih.govnih.govmdpi.com

Noradrenaline's neuroprotective effects are multifaceted and extend beyond its anti-inflammatory properties. bohrium.comnih.gov It can:

Promote Neurotrophic Factors: It stimulates astrocytes to produce and release growth factors like brain-derived neurotrophic factor (BDNF), which supports neuronal survival and plasticity. nih.govmdpi.com

Protect Against Insults: It helps protect neurons from various forms of damage, including oxidative stress and excitotoxicity. bohrium.comnih.gov

Regulate Protein Aggregation: Evidence suggests noradrenaline can inhibit the aggregation of amyloid-β, a key pathological hallmark of Alzheimer's disease. nih.gov

Table 2: Neuroprotective and Anti-inflammatory Actions of Noradrenaline

| Cell Type / Process | Effect of Noradrenaline | Mechanism / Receptor | Outcome | Reference |

|---|---|---|---|---|

| Microglia | Suppresses activation and pro-inflammatory mediator production (TNF-α, IL-1β) | β-Adrenoceptors | Anti-inflammatory | oup.comnih.gov |

| Astrocytes | Promotes synthesis of neurotrophic factors (e.g., BDNF) | β-Adrenoceptors | Neurotrophic Support | nih.gov |

| Neurons | Protects against excitotoxicity and oxidative stress | Multiple (α and β receptors) | Neuronal Survival | bohrium.comnih.gov |

| Neuroinflammation | Reduces overall neuroinflammatory state | Suppression of glial activation | Neuroprotection | oup.commdpi.comyoutube.com |

| Protein Aggregation | Inhibits aggregation of amyloid-β | Direct molecular interaction | Reduced plaque burden | nih.gov |

Anti-inflammatory Properties of Noradrenaline

Noradrenaline is recognized for its potent anti-inflammatory properties within the central nervous system (CNS). oup.com It plays a crucial role in maintaining an immunosuppressive environment in the brain. oup.com This is achieved through its ability to suppress the activation of microglia and astrocytes, which are key cellular mediators of neuroinflammation. oup.com Research indicates that noradrenaline can inhibit the production of pro-inflammatory cytokines from microglia in vitro. oup.com The release of noradrenaline from the locus coeruleus is not confined to synaptic clefts, allowing it to reach and modulate the function of nearby glial cells. oup.com This tonic anti-inflammatory action suggests that noradrenaline has an endogenous neuroprotective role in CNS disorders where inflammation is a contributing factor. oup.com Evidence from in vivo studies further supports the role of endogenous noradrenaline in sustaining an anti-inflammatory state in the CNS. oup.com

Neuroprotective Effects on Dopaminergic Neurons

A significant body of research highlights the neuroprotective effects of noradrenaline on dopaminergic neurons, which are particularly vulnerable in neurodegenerative conditions like Parkinson's disease. nih.gov Studies have demonstrated that noradrenaline can provide long-term protection to these neurons by reducing oxidative stress. nih.gov This protective action is linked to the o-catechol structure of the noradrenaline molecule, which is critical for both its neuroprotective and reactive oxygen species (ROS) reducing capabilities. nih.gov The autoxidation of noradrenaline and the subsequent production of quinone metabolites may be required for these effects. nih.gov

The relationship between the noradrenergic system, originating from the locus coeruleus, and the dopaminergic system is crucial for the latter's health and function. nih.gov Noradrenaline can act as a neurotrophic factor and also stimulate the expression of other neurotrophic factors, such as brain-derived neurotrophic factor (BDNF), further contributing to the survival of dopaminergic neurons. nih.govmdpi.com In some contexts, noradrenaline has been shown to activate dopamine (B1211576) D1 receptors in the hippocampus, which may contribute to its antidepressant effects. nih.gov The disturbance of this noradrenergic modulation is thought to contribute to the neurodegeneration of dopaminergic neurons. nih.gov

| Feature | Description | Supporting Evidence |

| Mechanism of Action | Reduction of oxidative stress through its o-catechol structure. nih.gov | Mimicked by antioxidants and redox metal chelators. nih.gov |

| Neurotrophic Support | Acts as a neurotrophic factor and stimulates the production of others like BDNF. nih.govmdpi.com | Enhances neuronal survival and plasticity. mdpi.com |

| Receptor Interaction | Can activate dopamine D1 receptors in the hippocampus. nih.gov | Potentiates synaptic transmission. nih.gov |

Noradrenaline in Neurodevelopment and Synaptogenesis

Noradrenaline is a key regulator of brain development, influencing processes from the earliest stages of life. mdpi.comresearchgate.net It is involved in shaping the nervous system and its disruption can lead to lasting changes in brain function and behavior. researchgate.net The central noradrenergic system, with the locus coeruleus as its main hub, is integral to the regulation of various neural networks that control cognition and behavior. mdpi.com Alterations in noradrenergic signaling have been implicated in the pathophysiology of several neurodevelopmental disorders. mdpi.comnumberanalytics.com

Regulation of Synaptogenesis in Post-Natal Life

During the critical periods of post-natal development, noradrenaline plays a vital role in regulating synaptogenesis, the formation of synapses between neurons. mdpi.com In rodents, the first three weeks after birth are a crucial time for the establishment and increase of noradrenergic innervation in the cortex, coinciding with significant developmental events like synaptogenesis. nih.gov Research in the visual cortex of rats has shown that a loss of noradrenaline innervation can lead to hyperactive synaptogenesis, resulting in aberrant cortical network function. mdpi.com Conversely, an excess of noradrenaline during development has been shown to increase the expression of alpha-2 adrenergic receptors into adulthood, indicating long-term effects on receptor function. nih.gov These findings underscore the importance of balanced noradrenergic signaling for the proper maturation of neural circuits. nih.gov Abnormalities in noradrenaline signaling have been linked to conditions like ADHD, which involve altered synaptic structure and function. numberanalytics.com

| Developmental Stage | Role of Noradrenaline | Consequence of Dysregulation |

| Early Post-Natal Life | Regulates the formation of synapses (synaptogenesis). mdpi.com | Loss of innervation can lead to hyperactive synaptogenesis and aberrant network function. mdpi.com |

| Cortical Development | Coincides with and influences neuronal maturation and synaptic contact formation. nih.gov | Altered levels can lead to long-term changes in adrenergic receptor expression and function. nih.gov |

Influence on Hippocampal Neurogenesis

Noradrenaline is a positive regulator of adult hippocampal neurogenesis, the process of generating new neurons in the hippocampus. mdpi.commdpi.com This region of the brain is critical for learning and memory. mdpi.com The noradrenergic inputs from the locus coeruleus are thought to regulate the complex series of events leading to the proliferation of newly generated progenitor cells in the subgranular zone of the dentate gyrus. mdpi.comresearchgate.net Studies have shown that noradrenaline can directly activate self-renewing and multipotent neural precursors, including stem cells, from the adult hippocampus. nih.gov This effect is mediated, at least in part, through β3-adrenergic receptors. nih.gov The positive influence of noradrenaline on hippocampal neurogenesis is considered an important factor in cognitive function, and its disruption may contribute to the cognitive decline seen in some neurological conditions. mdpi.com

| Aspect | Influence of Noradrenaline | Receptor Involvement |

| Neural Precursor Activity | Directly activates adult hippocampal stem and precursor cells, promoting neurogenesis in vitro. nih.gov | β3-adrenergic receptors are implicated in this direct activation. nih.gov |

| Progenitor Proliferation | Positively regulates the proliferation of neural progenitors in the subgranular zone of the dentate gyrus. mdpi.com | The locus coeruleus-noradrenergic projection system is a key regulator. mdpi.com |

| Cognitive Function | The regulation of hippocampal neurogenesis by noradrenaline is linked to hippocampus-dependent cognitive abilities like spatial working memory. mdpi.com | Reinstating hippocampal noradrenergic neurotransmission can ameliorate cognitive deficits. mdpi.com |

Pathophysiological Roles of Noradrenergic Dysfunction

Neurodegenerative Disorders

Noradrenergic dysfunction is a common feature in many neurodegenerative conditions, most notably Parkinson's Disease (PD) and Alzheimer's Disease (AD). frontiersin.org In both disorders, the LC undergoes considerable degeneration, leading to widespread consequences for brain function. mdpi.comfrontiersin.org This loss of noradrenergic modulation impacts cognition, mood, sleep, and autonomic control, and may even influence the progression of the core pathologies associated with these diseases. mdpi.comresearchgate.net